24(S)-hydroxycholesterol
Overview
Description
Cerebrosterol, also known as 24S-hydroxycholesterol, is an oxysterol derived from cholesterol. It was first identified in 1953 and is predominantly found in the brain. This compound plays a crucial role in maintaining cholesterol homeostasis within the central nervous system by facilitating the elimination of excess cholesterol from the brain .
Scientific Research Applications
Cerebrosterol has numerous applications in scientific research, including:
Chemistry: Used as a model compound to study oxysterol chemistry and reactions.
Biology: Plays a role in studying cholesterol metabolism and homeostasis in the brain.
Mechanism of Action
Target of Action
24(S)-Hydroxycholesterol, also known as Cerebrosterol, is a potent modulator of cholesterol homeostasis and has a significant role in the brain. Its primary targets are liver X receptors (LXRs), which are nuclear receptors that control the expression of genes involved in cholesterol metabolism . LXRs play a crucial role in maintaining cholesterol homeostasis in the body .
Mode of Action
This compound interacts with its targets, the LXRs, by binding to them and acting as an agonist . This binding activates the LXRs, leading to the transcription of genes that regulate cholesterol transport, efflux, and excretion . The activation of LXRs by this compound can lead to increased expression of ATP-binding cassette transporters, which facilitate the efflux of cholesterol from cells .
Biochemical Pathways
The interaction of this compound with LXRs affects several biochemical pathways. Primarily, it influences the reverse cholesterol transport pathway, promoting the removal of cholesterol from peripheral tissues . It also affects the expression of genes involved in fatty acid synthesis and lipogenesis, thereby influencing lipid metabolism .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are crucial for its bioavailability and efficacy. It is well absorbed and distributed in the body, particularly in the brain where it is synthesized . It is metabolized primarily in the liver and excreted in the bile . These properties influence the compound’s bioavailability and its ability to exert its effects on LXRs and cholesterol metabolism .
Result of Action
The molecular and cellular effects of this compound’s action include the upregulation of genes involved in cholesterol transport and metabolism, leading to increased cholesterol efflux from cells . This can result in a decrease in intracellular cholesterol levels, which can have various effects depending on the cell type and physiological context .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as diet, particularly dietary cholesterol intake, can affect the levels of this compound in the body . Additionally, certain pathological conditions, such as neurodegenerative diseases, can alter the metabolism of this compound and thereby influence its action .
Biochemical Analysis
Biochemical Properties
24(S)-Hydroxycholesterol is involved in several biochemical reactions, primarily related to cholesterol metabolism. It interacts with enzymes such as cholesterol 24-hydroxylase (CYP46A1), which catalyzes its formation from cholesterol. This interaction is crucial for the regulation of cholesterol levels in the brain. Additionally, this compound acts as a ligand for liver X receptors (LXRs), which are nuclear receptors that regulate the expression of genes involved in cholesterol transport and metabolism. By binding to LXRs, this compound influences the transcription of genes such as ATP-binding cassette transporters (ABCA1 and ABCG1), which are involved in cholesterol efflux from cells .
Cellular Effects
This compound has significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In neurons, this compound promotes the expression of genes involved in cholesterol transport and metabolism, thereby maintaining cholesterol homeostasis. It also affects astrocytes and microglia, the supporting cells in the brain, by regulating inflammatory responses and oxidative stress. Furthermore, this compound has been shown to modulate the activity of ion channels and neurotransmitter receptors, impacting synaptic transmission and neuronal excitability .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. It binds to liver X receptors (LXRs) and activates their transcriptional activity, leading to the upregulation of genes involved in cholesterol transport and metabolism. This activation results in increased cholesterol efflux from cells and reduced cholesterol synthesis. Additionally, this compound inhibits the activity of sterol regulatory element-binding proteins (SREBPs), which are transcription factors that regulate cholesterol synthesis. By inhibiting SREBPs, this compound reduces the expression of genes involved in cholesterol biosynthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation over time. Prolonged exposure to high concentrations of this compound can lead to cytotoxic effects, including oxidative stress and apoptosis in certain cell types. These effects are more pronounced in in vitro studies, where cells are exposed to higher concentrations of the compound compared to in vivo conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have neuroprotective effects, promoting neuronal survival and reducing inflammation. At high doses, it can induce neurotoxicity, leading to neuronal damage and cell death. These dosage-dependent effects highlight the importance of maintaining optimal levels of this compound for brain health. Toxicity studies in animal models have also revealed that excessive levels of this compound can disrupt cholesterol homeostasis and impair cognitive function .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to cholesterol metabolism. It is synthesized from cholesterol by the enzyme cholesterol 24-hydroxylase (CYP46A1) and is subsequently transported out of the brain to the liver for further metabolism. In the liver, this compound is converted into bile acids, which are then excreted from the body. This metabolic pathway is essential for maintaining cholesterol balance in the brain and preventing the accumulation of excess cholesterol .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is primarily transported out of the brain by ATP-binding cassette transporters (ABCA1 and ABCG1), which facilitate its efflux from cells. Once in the bloodstream, this compound is bound to lipoproteins, such as high-density lipoprotein (HDL), and transported to the liver for further metabolism. This transport mechanism ensures the efficient removal of excess cholesterol from the brain and maintains cholesterol homeostasis .
Subcellular Localization
The subcellular localization of this compound is primarily within the endoplasmic reticulum and mitochondria, where it is synthesized and metabolized. It is also found in the plasma membrane, where it interacts with various receptors and transporters involved in cholesterol transport and signaling. The localization of this compound within these cellular compartments is essential for its function in regulating cholesterol homeostasis and cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cerebrosterol is synthesized from cholesterol through a hydroxylation reaction at the carbon-24 position. This reaction is catalyzed by the enzyme cholesterol 24-hydroxylase (CYP46A1) and requires NADPH and oxygen . The reaction conditions typically involve the presence of cytochrome P-450, which facilitates the hydroxylation process .
Industrial Production Methods: While industrial production methods for cerebrosterol are not extensively documented, the synthesis from cholesterol using CYP46A1 remains the primary method. Advances in biotechnology may enable large-scale production through microbial or enzymatic processes in the future .
Chemical Reactions Analysis
Types of Reactions: Cerebrosterol undergoes several types of chemical reactions, including:
Oxidation: Cerebrosterol can be further oxidized to form bile acids or other oxysterols.
Reduction: Reduction reactions can convert cerebrosterol back to cholesterol under specific conditions.
Substitution: Hydroxyl groups in cerebrosterol can be substituted with other functional groups through chemical reactions.
Common Reagents and Conditions:
Oxidation: Common reagents include molecular oxygen and NADPH, with cytochrome P-450 acting as a catalyst.
Reduction: Reducing agents such as sodium borohydride can be used under controlled conditions.
Substitution: Various reagents, including halogens and acids, can facilitate substitution reactions.
Major Products:
Oxidation: Bile acids and other oxysterols.
Reduction: Cholesterol.
Substitution: Derivatives with modified functional groups.
Comparison with Similar Compounds
Cholesterol: The precursor to cerebrosterol, involved in various biological processes.
25-Hydroxycholesterol: Another oxysterol with similar properties but different biological roles.
7-Ketocholesterol: An oxysterol involved in inflammatory processes.
Uniqueness of Cerebrosterol: Cerebrosterol is unique due to its specific role in the brain’s cholesterol homeostasis and its ability to cross the blood-brain barrier. Its involvement in neurodegenerative diseases and potential as a therapeutic target further distinguishes it from other oxysterols .
Properties
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5S)-5-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O2/c1-17(2)25(29)11-6-18(3)22-9-10-23-21-8-7-19-16-20(28)12-14-26(19,4)24(21)13-15-27(22,23)5/h7,17-18,20-25,28-29H,6,8-16H2,1-5H3/t18-,20+,21+,22-,23+,24+,25+,26+,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOWMKBFJCNLRTC-XWXSNNQWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC[C@@H](C(C)C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101313419 | |
Record name | 24(S)-Hydroxycholesterol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101313419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 24-Hydroxycholesterol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001419 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
474-73-7 | |
Record name | 24(S)-Hydroxycholesterol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=474-73-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 24-Hydroxycholesterol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000474737 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 24(S)-Hydroxycholesterol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101313419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 24-HYDROXYCHOLESTEROL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47IMW63S3F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 24-Hydroxycholesterol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001419 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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